
5-chloro-3-methyl-1H-pyrazole
Overview
Description
5-Chloro-3-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The chlorine and methyl substituents on the pyrazole core influence its electronic, steric, and solubility properties, making it a versatile intermediate for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction of 3-chloro-2-butanone with hydrazine hydrate under reflux conditions yields this compound .
Another method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of a terminal alkyne with hydrazine and carbon monoxide in the presence of a palladium catalyst can produce pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to yield pyrazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Formation of 5-amino-3-methyl-1H-pyrazole or 5-thio-3-methyl-1H-pyrazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-chloro-3-methyl-1H-pyrazoline.
Scientific Research Applications
Synthesis of 5-Chloro-3-Methyl-1H-Pyrazole Derivatives
The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction and nucleophilic substitution reactions.
Key Synthetic Routes:
- Vilsmeier-Haack Reaction: This method involves the chlorination of 3-methyl-1H-pyrazole using phosphorus oxychloride and dimethylformamide (DMF) to yield this compound derivatives .
- Nucleophilic Substitution: The compound can also be synthesized via nucleophilic aromatic substitution with amines, leading to various functionalized derivatives .
Biological Activities
This compound and its derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research.
Anti-inflammatory and Analgesic Activities
Several studies have demonstrated that pyrazole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds derived from this compound have shown efficacy in reducing carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .
Anticonvulsant Activity
Research has indicated that certain derivatives of this compound exhibit anticonvulsant activity. A study evaluated the anticonvulsant effects of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides against induced seizures, revealing promising results .
Agrochemical Applications
This compound has notable applications in agrochemicals, particularly as a precursor for developing insecticides.
Example: Chlorantraniliprole
This insecticide, derived from pyrazole chemistry, acts as a potent activator of ryanodine receptors in insects, demonstrating high activity against various Lepidoptera species .
Synthesis and Characterization
A recent study focused on synthesizing 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole derivatives via nucleophilic substitution with cyclohexylamine under microwave irradiation. The results indicated high yields and demonstrated the versatility of the compound in creating diverse pyrazole derivatives .
Compound | Method Used | Yield (%) | Biological Activity |
---|---|---|---|
5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole | Nucleophilic substitution | 85% | Anticonvulsant |
Chlorantraniliprole | Synthetic derivation | - | Insecticide |
Pharmacological Evaluation
Pharmacological evaluations of pyrazole derivatives have shown significant analgesic effects in tail flick tests, suggesting their potential for pain management therapies .
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The chlorine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of pyrazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 5-chloro-3-methyl-1H-pyrazole and its analogs:
Reactivity and Stability
- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, CMNP’s nitro group may facilitate redox reactions in biological systems .
- Hydrophilic Groups (e.g., COOH) : Improve solubility but may reduce membrane permeability.
Key Research Findings
Substituent Impact on Lipophilicity : Trifluoromethyl and ethyl groups increase LogP, favoring lipid membrane penetration, while carboxylic acid groups enhance water solubility .
Biological Selectivity: CMNP’s nitro group confers unique abscission-inducing activity absent in non-nitrated analogs like this compound .
Synthetic Flexibility : The 1-position (N-substituent) can be modified to introduce aromatic (e.g., phenyl) or aliphatic (e.g., ethyl) groups, enabling tailored applications .
Biological Activity
5-Chloro-3-methyl-1H-pyrazole is a significant compound in medicinal chemistry, exhibiting a range of biological activities. This article provides a detailed overview of its biological effects, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound (C4H5ClN2) features a five-membered heterocyclic structure that contributes to its diverse biological activities. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound and its derivatives exhibit various biological activities:
- Anticancer Activity : Compounds containing the pyrazole moiety have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated their effectiveness against several cancer types, including breast, liver, and lung cancers .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. For instance, derivatives synthesized from this compound have been evaluated using the carrageenan-induced paw edema model, showing significant anti-inflammatory activity comparable to standard anti-inflammatory drugs .
- Analgesic Properties : The analgesic effects of pyrazole derivatives have been assessed through pain models such as the tail-flick assay. Some derivatives exhibited notable pain-relieving properties.
- Antiviral Activity : Recent studies have indicated that certain pyrazole derivatives can act against viral infections, including their efficacy against the Tobacco Mosaic Virus (TMV) .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
- Receptor Binding : Pyrazole derivatives often bind with high affinity to multiple receptors involved in signaling pathways related to inflammation and cancer progression .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in tumor growth and inflammation, contributing to their therapeutic potential .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes:
- Formation of the Pyrazole Ring : The initial step involves cyclization reactions using hydrazine derivatives and suitable carbonyl compounds.
- Chlorination : The introduction of chlorine at the 5-position can be achieved through electrophilic substitution reactions.
- Functionalization : Further modifications can lead to a variety of derivatives with enhanced biological activity.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of this compound derivatives:
-
Anti-inflammatory Activity Assessment :
- Model Used : Carrageenan-induced paw edema.
- Results : Certain derivatives showed significant reduction in edema compared to control groups.
- Antitumor Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives?
- The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrazole-4-carbaldehydes. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes can be prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF under controlled conditions. Reaction times and yields vary depending on substituents; for instance, derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) require longer reaction times (~10 hours) compared to simpler analogs (~1 hour) .
Q. How can structural characterization of this compound derivatives be performed?
- Multinuclear NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and mass spectrometry are standard tools. For example, the aldehyde proton in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde appears at δ 9.93 ppm in ¹H NMR, while the carbonyl carbon resonates at δ 183.0 ppm in ¹³C NMR. X-ray crystallography is critical for confirming molecular geometry, as demonstrated for the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (space group P2₁/c, with bond angles and lengths consistent with planar pyrazole rings) .
Q. What analytical techniques validate purity and elemental composition of synthesized derivatives?
- Elemental analysis (CHNS/O) and high-resolution mass spectrometry (HRMS) are essential. For example, deviations in calculated vs. observed values for C (55.36% vs. 55.45%) and Cl (14.86% vs. 14.80%) in a fluorophenyl-substituted derivative confirm synthetic accuracy .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Molecular docking studies against target proteins (e.g., carbonic anhydrase isoforms or prostaglandin synthases) can identify potential binding modes. For instance, derivatives with trifluoromethyl groups exhibit enhanced interactions with hydrophobic pockets due to their electron-withdrawing properties, as suggested by docking scores in studies of analogous compounds .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects or tautomerism. For example, the aldehyde proton’s chemical shift in CDCl₃ vs. DMSO-d₆ can vary by 0.2–0.3 ppm due to hydrogen bonding. Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. How are this compound derivatives evaluated for pharmacological activity?
- In vitro assays such as maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are used for anticonvulsant screening. Derivatives with hydrazide substituents at the 4-position show ED₅₀ values < 30 mg/kg in MES models, suggesting sodium channel modulation .
Q. What crystallographic software is suitable for refining pyrazole derivative structures?
- SHELXL (part of the SHELX suite) is the gold standard for small-molecule refinement. Its robust algorithms handle twinning and high-resolution data, as evidenced by the refinement of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (R-factor < 0.05) .
Q. Methodological Considerations
Table 1: Key Spectral Data for Selected Derivatives
Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
---|---|---|---|
5-Chloro-3-(4-FluoroPh)-1-Me-1H-Pz-4-CHO | 9.93 (s, 1H) | 183.0 (C=O) | 1684 (C=O) |
5-Chloro-3-(ClCH₂)-1-Me-1H-Pz-4-CHO | 9.90 (s, 1H) | 182.5 (C=O) | 1671 (C=O) |
Table 2: Biological Activity of Hydrazide Derivatives
Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
---|---|---|
4-Nitrobenzohydrazide | 25.7 | >100 |
4-Methoxybenzohydrazide | 28.3 | 75.4 |
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKMIFHEPZRLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871251 | |
Record name | 3-Chloro-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-92-8, 15953-45-4 | |
Record name | 1H-Pyrazole, 3-chloro-5-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-methylpyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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